molecular formula C9H8BrN3O2 B2753106 methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate CAS No. 1623416-92-1

methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate

Cat. No.: B2753106
CAS No.: 1623416-92-1
M. Wt: 270.086
InChI Key: MOOITBAMMUMBBH-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate” is a chemical compound. Its molecular formula is C8H8BrN3O2 . It is a derivative of benzotriazole, which is a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . For instance, triazole intermediates were synthesized using a partially modified Cu (I)-catalyzed azide-alkyne cycloaddition . Another synthesis method involves the reaction of 4-bromo-N1-Methylbenzene-1,2-diamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name. It contains a benzotriazole core, which is a bicyclic compound with a five-membered ring containing three consecutive nitrogen atoms fused to a benzene ring .


Chemical Reactions Analysis

Benzotriazole, the core structure of the compound, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and application of compounds related to methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate have been explored in various contexts, revealing their potential in medicinal chemistry and organic synthesis. For instance, practical methods for synthesizing orally active CCR5 antagonists involve intermediate steps that utilize related bromo-carboxylate compounds. These methods highlight the significance of such compounds in developing treatments for conditions like HIV/AIDS, showcasing their role in pharmaceutical research (Ikemoto et al., 2005).

Cytotoxicity and Anticancer Properties

Research on stilbene linked 1,2,3-triazoles, synthesized through reactions involving similar triazole derivatives, has demonstrated moderate cytotoxic activity against various human cancer cell lines. These findings underscore the potential of such compounds in developing new anticancer therapies, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Das et al., 2021).

Structural and Molecular Studies

Investigations into the crystal and molecular structures of triazole derivatives, including those similar to this compound, provide insights into their chemical properties and interactions. These studies are crucial for understanding the potential applications of such compounds in materials science and molecular engineering, paving the way for the development of novel materials with specific chemical and physical properties (Boechat et al., 2010).

Environmental Persistence and Removal

The environmental impact and removal of benzotriazoles, including related compounds, have been a subject of study due to their widespread use as corrosion inhibitors and their presence in wastewater and the water cycle. Research in this area focuses on understanding the persistence of these compounds in the environment and developing effective methods for their removal, which is essential for maintaining water quality and environmental health (Reemtsma et al., 2010).

Properties

IUPAC Name

methyl 6-bromo-3-methylbenzotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-13-8-6(9(14)15-2)3-5(10)4-7(8)11-12-13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOITBAMMUMBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2N=N1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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